Biotinyl-GHK tripeptide
Overview
Description
Biotinyl-GHK tripeptide is a synthetic compound that combines biotin, a vital nutrient, with the tripeptide sequence Glycyl-Histidyl-LysineThe biotin component enhances the stability and delivery of the tripeptide, making it a valuable compound in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-GHK tripeptide involves the conjugation of biotin to the tripeptide Glycyl-Histidyl-Lysine. This is typically achieved through orthogonal reactions, where the biotin cofactor is linked to the tripeptide via the C-terminal carboxylic group. The protection reaction is carried out using the anhydride of t-butyloxy-pyrocarbonate (BOC) .
Industrial Production Methods: Industrial production of this compound often employs liquid-phase synthesis technologies. These methods are environmentally friendly and do not require chromatographic purification. The process involves the synthesis of high-purity peptide powder, which is then customized based on the required concentration and formula .
Chemical Reactions Analysis
Types of Reactions: Biotinyl-GHK tripeptide undergoes various chemical reactions, including:
Coordination: The tripeptide can coordinate with copper ions, forming stable complexes that are crucial for its biological activity.
Common Reagents and Conditions:
Oxidation Reactions: Copper (II) ions and ascorbate are commonly used reagents.
Coordination Reactions: Copper (II) ions are essential for forming the biotinyl-GHK complex.
Major Products:
Copper (II)-Biotinyl-GHK Complex: This complex is a significant product formed during the coordination reactions and is responsible for the compound’s antioxidant activity.
Scientific Research Applications
Biotinyl-GHK tripeptide has a wide range of scientific research applications, including:
Cosmetic Industry: It is used in hair care products to promote hair growth, prevent hair loss, and improve hair follicle structure.
Therapeutic Applications: The compound has shown potential in treating neurodegenerative disorders such as Alzheimer’s disease due to its antioxidant and antiglycant properties.
Biological Research: It is used to study the effects of copper coordination on peptide stability and target delivery.
Mechanism of Action
Biotinyl-GHK tripeptide exerts its effects through several mechanisms:
Copper Coordination: The tripeptide binds to copper ions, forming a complex that exhibits antioxidant properties.
Stimulation of Hair Follicle Metabolism: The compound promotes the synthesis of collagen IV and laminin 5, which are essential for hair follicle structure and growth.
Reduction of Dihydrotestosterone (DHT) Production: By reducing DHT levels, this compound helps prevent hair loss.
Comparison with Similar Compounds
Biotinyl-GHK tripeptide is unique due to its combination of biotin and the tripeptide Glycyl-Histidyl-Lysine. Similar compounds include:
Biotinyl Hexapeptide: Known for its anti-wrinkle benefits and stimulation of skin basement membrane proteins.
Copper (II)-GHK Complex: Similar in its copper-binding properties but lacks the biotin component, which enhances stability and delivery.
This compound stands out due to its dual functionality of copper coordination and biotin-mediated stability, making it a versatile compound in both cosmetic and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17+,18+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKVVODUWGBPQV-JDNULILRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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